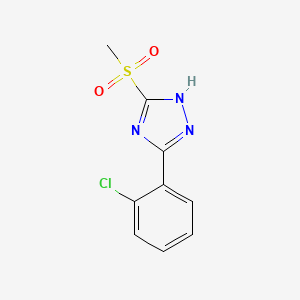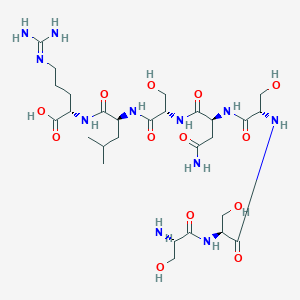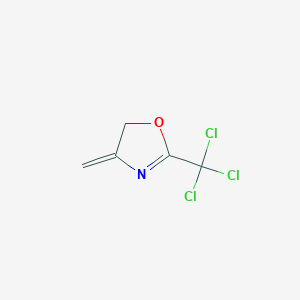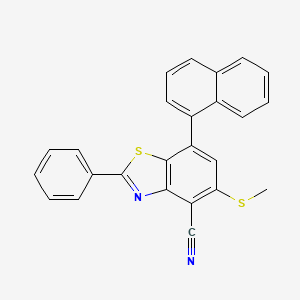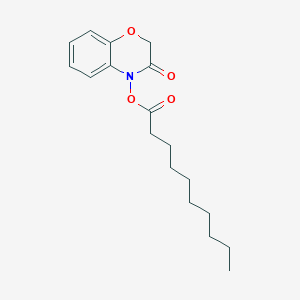
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzoxazinone core with a decanoyloxy substituent at the 4-position, which imparts unique chemical and physical properties to the molecule.
Métodos De Preparación
The synthesis of 4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and decanoic acid.
Formation of Benzoxazinone Core: The initial step involves the formation of the benzoxazinone core through a cyclization reaction. This can be achieved by reacting 2-aminophenol with a suitable carbonyl compound under acidic or basic conditions.
Esterification: The decanoyloxy group is introduced through an esterification reaction. Decanoic acid is reacted with the benzoxazinone core in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoxazinone core can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzoxazinones.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids, bases, and transition metal complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in diversity-oriented synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it may interact with cell membrane receptors, triggering intracellular signaling pathways that result in specific cellular responses.
Comparación Con Compuestos Similares
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:
4H-Pyrans: These compounds share a similar heterocyclic structure but differ in their substituents and reactivity.
4H-Chromenes: These compounds have a chromene core and are used in the synthesis of various biologically active molecules.
Benzothiadiazoles: These compounds contain a benzothiadiazole core and are used as fluorescent probes in cell imaging applications.
The uniqueness of this compound lies in its specific substituent pattern and the resulting chemical and biological properties. Its decanoyloxy group imparts distinct lipophilicity and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
918639-53-9 |
|---|---|
Fórmula molecular |
C18H25NO4 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(3-oxo-1,4-benzoxazin-4-yl) decanoate |
InChI |
InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-13-18(21)23-19-15-11-9-10-12-16(15)22-14-17(19)20/h9-12H,2-8,13-14H2,1H3 |
Clave InChI |
HIUPWESTRAWIHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
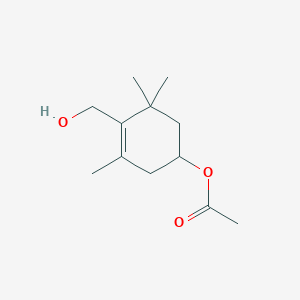
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
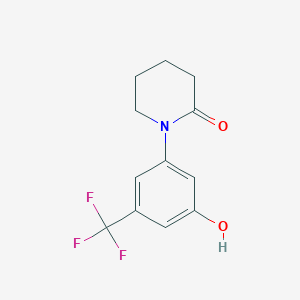
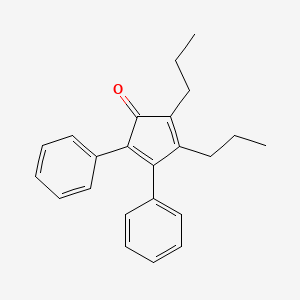
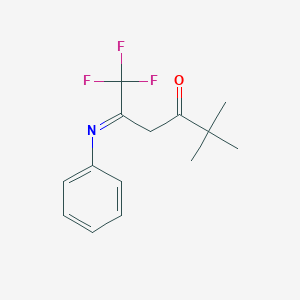
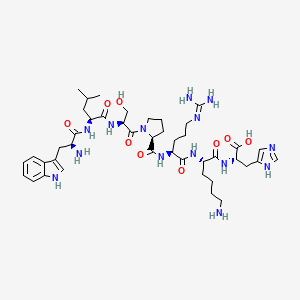
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
